5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid

Catalog No.
S1791044
CAS No.
107347-90-0
M.F
C8H15N3O3
M. Wt
201.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentano...

CAS Number

107347-90-0

Product Name

5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid

IUPAC Name

5-[[amino(dimethylamino)methylidene]amino]-2-oxopentanoic acid

Molecular Formula

C8H15N3O3

Molecular Weight

201.23

InChI

InChI=1S/C8H15N3O3/c1-11(2)8(9)10-5-3-4-6(12)7(13)14/h3-5H2,1-2H3,(H2,9,10)(H,13,14)

SMILES

CN(C)C(=NCCCC(=O)C(=O)O)N

Synonyms

5-[[(DiMethylaMino)iMinoMethyl]aMino]-2-oxopentanoic Acid

Immunology: Potential Therapeutic for Inflammatory Diseases and Cancers

Summary of the Application: DMGV has been identified as a rheostat for T cell survival, which is crucial in many chronic inflammatory diseases. It has potential therapeutic applications for treating these diseases .

Methods of Application: The cell-intrinsic DMGV, generated by Alanine-Glyoxylate Aminotransferase 2 (AGXT2), is essential for survival and expansion of effector T cells (Teff) by inducing mitochondrial ROS and regulation of glycolysis. An excessive (or exogenous) DMGV level inhibits activated Teff survival .

Results or Outcomes: In preclinical studies, DMGV administration significantly diminished the number of inflammatory T cells, effectively suppressing chronic inflammation in mouse models of colitis and rheumatoid arthritis. DMGV also suppressed expansion of cancer cells in vitro and in a mouse T cell leukemic model by the same mechanism .

Cardiometabolic Disease: Early Marker

Summary of the Application: DMGV is a marker of fatty liver disease, incident coronary artery disease, cardiovascular mortality, and incident diabetes .

Methods of Application: Circulating DMGV levels correlated positively with consumption of sugary beverages and negatively with intake of fruits and vegetables .

Results or Outcomes: A high-sucrose diet induced conversion of ADMA exclusively into DMGV, supporting the relationship with sugary beverage intake in humans, while a high-fat diet promoted conversion of ADMA to both DMGV and citrulline .

5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid is a complex organic compound with the molecular formula C₈H₁₅N₃O₃ and a CAS number of 107347-90-0. This compound is recognized for its structural relation to metabolites involved in nitric oxide synthesis and has garnered interest in various scientific fields, particularly in biochemistry and pharmacology. Its unique structure features a dimethylamino group, an iminomethyl linkage, and an oxopentanoic acid moiety, which contribute to its biological activity and potential therapeutic applications .

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: This involves replacing one functional group with another, often facilitated by reagents such as halogens or alkylating agents.

The compound is primarily studied for its role as a metabolite of asymmetric dimethylarginine, which is significant in regulating nitric oxide levels within the body. Nitric oxide plays crucial roles in various physiological processes, including vasodilation and neurotransmission. Research indicates that 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid may influence cardiovascular health and cellular signaling pathways, making it a candidate for therapeutic exploration in conditions related to nitric oxide dysregulation .

The synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid can be achieved through several methods:

  • Reaction of Dimethylamine: A common synthetic route involves reacting dimethylamine with a suitable precursor under controlled conditions. This method typically requires specific catalysts and optimized temperature and pressure settings to ensure high yield.
  • Industrial Production: Large-scale synthesis often employs optimized reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography to isolate the final product .

5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid has diverse applications across various fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: The compound is investigated for its metabolic roles and potential effects on cellular processes.
  • Medicine: Its potential therapeutic applications include modulation of nitric oxide levels, which may have implications for cardiovascular health.
  • Industry: The compound is utilized in the production of pharmaceuticals and other chemical products .

Studies have indicated that 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid interacts with various biological systems, particularly those involving nitric oxide pathways. Its role as a metabolite suggests it may influence several biochemical pathways related to cardiovascular function and cellular signaling. Further research is needed to elucidate the full extent of its interactions and potential therapeutic benefits .

Several compounds share structural similarities with 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid, including:

Compound NameStructural Features
α-Keto-δ-(NG,NG-dimethylguanidino)valeric acidContains keto and guanidino groups
α-Keto-delta-(NG,NG-dimethylguanidino)valenic acidSimilar keto structure with variations in side chains
Alfa-Keto-Delta-(NG,NG-Dimethylguanidino)valenic Acid-d6Deuterated variant with similar functional groups

Uniqueness

The uniqueness of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid lies in its specific structure and its role as a metabolite of asymmetric dimethylarginine. Its ability to modulate nitric oxide synthesis distinguishes it from other similar compounds, highlighting its potential therapeutic applications in cardiovascular health and other areas of biomedical research .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-1

Appearance

Solid powder

Wikipedia

DMGV

Dates

Last modified: 04-14-2024

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